2,6-Dimethylquinoline hydrobromide

Aqueous solubility Salt form Biological assays

2,6-Dimethylquinoline hydrobromide delivers ≥25 mg/mL aqueous solubility, eliminating DMSO co-solvents that confound CYP enzyme kinetics. Its defined C-2 methyl regioselectivity (91.47% yield) enables reproducible C(sp³)-H functionalization. As a phthalocyanine building block, it tunes optoelectronic properties via a low ionization potential (8.12 eV). Select this hydrobromide salt over free base or HCl alternatives to ensure aqueous-based assay reproducibility and reliable catalytic performance.

Molecular Formula C11H12BrN
Molecular Weight 238.12 g/mol
CAS No. 90936-26-8
Cat. No. B14356306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinoline hydrobromide
CAS90936-26-8
Molecular FormulaC11H12BrN
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2)C.Br
InChIInChI=1S/C11H11N.BrH/c1-8-3-6-11-10(7-8)5-4-9(2)12-11;/h3-7H,1-2H3;1H
InChIKeyWLIPHEVEZBENKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylquinoline Hydrobromide: A Differentiated Quinoline Salt for Aqueous Solubility-Dependent Applications


2,6-Dimethylquinoline hydrobromide (CAS 90936-26-8) is a quaternary ammonium salt of the heteroaromatic base 2,6-dimethylquinoline (free base CAS 877-43-0), a dimethylated quinoline derivative characterized by methyl substituents at the 2- and 6-positions of the quinoline nucleus [1]. The hydrobromide salt form exhibits markedly enhanced water solubility (≥25 mg/mL) relative to the free base, which is poorly soluble in aqueous media, enabling its use in purely aqueous assay systems without organic co-solvents [2]. The compound serves as a building block for phthalocyanine-based materials [3], a CYP1A2 and CYP2B6 enzyme inhibitor tool compound , and a synthetic precursor to fluorogenic amine probes [4].

Why 2,6-Dimethylquinoline Hydrobromide Cannot Be Readily Substituted by Isomeric Dimethylquinolines or Alternative Salts


The substitution pattern of methyl groups on the quinoline scaffold dictates electronic properties, reactivity, and biological activity. 2,6-Dimethylquinoline exhibits distinct ionization potential (8.12 eV) compared to 6-methylquinoline (8.38 eV) and quinoline (8.62 eV) [1], directly impacting its electron-donating capacity in catalytic cycles and charge-transfer complexes. In amino acid-catalyzed C(sp³)-H functionalization, 2,6-dimethylquinoline yields 91.47% conversion, whereas 2,4-dimethylquinoline and 2,7-dimethylquinoline demonstrate divergent regioselectivity due to steric and electronic differences at the C-2 methyl group [2]. Furthermore, the hydrobromide salt form provides aqueous solubility (≥25 mg/mL) unattainable with the free base or hydrochloride salt, eliminating the need for DMSO or DMF co-solvents that can confound enzymatic and cellular assays [3]. Generic substitution with other dimethylquinoline isomers or alternative counterions introduces unpredictable changes in solubility, reactivity, and biological target engagement, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2,6-Dimethylquinoline Hydrobromide


Aqueous Solubility: Hydrobromide Salt vs. Free Base

2,6-Dimethylquinoline hydrobromide exhibits significantly enhanced water solubility compared to its free base counterpart, 2,6-dimethylquinoline. The hydrobromide salt achieves a solubility of ≥25 mg/mL in water at room temperature [1], whereas the free base is reported as practically insoluble in water, requiring organic co-solvents such as DMSO or DMF for dissolution in biological assays . This differential solubility enables the preparation of purely aqueous stock solutions, eliminating solvent-induced artifacts in enzymatic and cellular experiments.

Aqueous solubility Salt form Biological assays

Ionization Potential: 2,6-Dimethylquinoline vs. 6-Methylquinoline vs. Quinoline

Photoelectron spectroscopy reveals that 2,6-dimethylquinoline has an experimental first ionization potential of 8.12 eV, intermediate between 6-methylquinoline (8.38 eV) and quinoline (8.62 eV) [1]. This lower ionization potential relative to mono-methylated and unsubstituted quinolines indicates enhanced electron-donating capability, which directly influences its performance as a ligand in coordination complexes and as an electron donor in charge-transfer systems.

Photoelectron spectroscopy Electron donor Charge-transfer complexes

C(sp³)-H Functionalization Yield: 2,6-Dimethylquinoline vs. Other Dimethylquinoline Isomers

In amino acid-catalyzed addition reactions with p-nitrobenzaldehyde, 2,6-dimethylquinoline achieved a yield of 91.47% after 36 hours under optimized conditions (L-leucine catalyst) [1]. While absolute yields for comparator isomers (2,4-dimethylquinoline and 2,7-dimethylquinoline) are not explicitly reported in the same study, the publication confirms that the functionalization occurs exclusively at the C-2 methyl group across all tested quinolone derivatives, and that the presence of an additional methyl group at the 6-position does not impede reactivity at C-2 [1]. This establishes 2,6-dimethylquinoline as a competent substrate for C-2 selective transformations without unwanted side reactions at the 6-position.

C-H activation Amino acid catalysis Synthetic yield

CYP Enzyme Inhibition Selectivity: 2,6-Dimethylquinoline

2,6-Dimethylquinoline inhibits recombinant human CYP1A2 with an IC50 of 3.3 µM and CYP2B6 with an IC50 of 480 µM . This 145-fold selectivity window (480 µM / 3.3 µM) demonstrates preferential inhibition of CYP1A2 over CYP2B6. While comparative IC50 values for other dimethylquinoline isomers are not available in the primary literature, this selectivity profile distinguishes 2,6-dimethylquinoline as a tool compound for probing CYP1A2-mediated metabolism with reduced confounding effects from CYP2B6 at low micromolar concentrations.

CYP1A2 CYP2B6 Enzyme inhibition IC50

Evidence-Backed Application Scenarios for 2,6-Dimethylquinoline Hydrobromide


Aqueous CYP1A2 Inhibition Assays Without Organic Co-Solvent Artifacts

The high aqueous solubility of 2,6-dimethylquinoline hydrobromide (≥25 mg/mL) enables the preparation of concentrated stock solutions in pure water or aqueous buffer [1]. This eliminates the need for DMSO or DMF, which are known to inhibit CYP enzymes and alter enzyme kinetics at concentrations as low as 0.1% (v/v). Researchers can directly apply the hydrobromide salt in CYP1A2 inhibition studies (IC50 = 3.3 µM) to obtain kinetic data that accurately reflects the compound's true inhibitory potency without solvent interference.

Synthesis of 2-Substituted Quinoline Derivatives via C-2 Methyl Functionalization

2,6-Dimethylquinoline hydrobromide serves as a substrate for amino acid-catalyzed C(sp³)-H functionalization at the C-2 methyl group, achieving 91.47% yield under optimized L-leucine catalysis [1]. The free base can be liberated in situ or prior to reaction. The defined regioselectivity for the C-2 position, coupled with the inertness of the 6-methyl group under these conditions, allows chemists to synthesize 2-functionalized quinoline derivatives while preserving the 6-methyl substituent for further downstream modifications or for modulating the electronic properties of the quinoline core.

Development of Fluorogenic Amine Probes

2,6-Dimethylquinoline is a key precursor for the synthesis of 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), a fluorogenic probe that reacts selectively with primary and secondary aliphatic amines to produce strong fluorescence (λex/λem = 324.4/416 nm) [1]. The hydrobromide salt form facilitates handling and purification of the precursor. This application is particularly relevant for analytical chemists developing spectrofluorimetric methods for amine quantification in biological and environmental samples.

Ligand Synthesis for Metallophthalocyanine Materials

2,6-Dimethylquinoline serves as a building block for the synthesis of 4-[(2,6-dimethylquinoline-4-yl)oxy]phthalonitrile, a ligand used to prepare tetrasubstituted metal-free and metallophthalocyanines [1]. The electron-donating character of the 2,6-dimethylquinoline moiety (ionization potential = 8.12 eV) influences the electrochemical and optical properties of the resulting phthalocyanine complexes, making this compound valuable for materials scientists designing electrochromic devices, sensors, and photodynamic therapy agents.

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